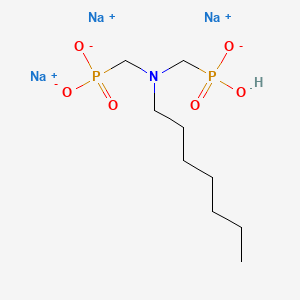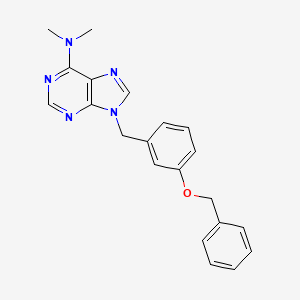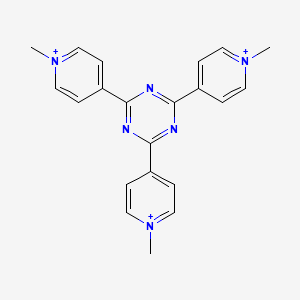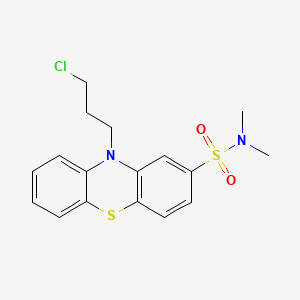![molecular formula C35H57Cl2NO B12683196 [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate CAS No. 94086-44-9](/img/structure/B12683196.png)
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate is a complex organic compound with a unique structure that combines both phenolic and quaternary ammonium functionalities. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate typically involves a multi-step process. One common method includes the reaction of dodecyl-dimethylamine with phenylmethyl chloride in the presence of a base to form the quaternary ammonium salt. This intermediate is then reacted with 2-(6-methylheptyl)phenol under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related derivatives.
Substitution: Various substituted phenylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antiseptics.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Wirkmechanismus
The mechanism of action of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound also targets specific enzymes and proteins, inhibiting their function and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Cetylpyridinium chloride: Commonly found in mouthwashes and throat lozenges.
Uniqueness
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate stands out due to its dual functionality, combining both phenolic and quaternary ammonium groups. This unique structure enhances its antimicrobial efficacy and broadens its range of applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
94086-44-9 |
|---|---|
Molekularformel |
C35H57Cl2NO |
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C21H36Cl2N.C14H22O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h13-15,17-18H,4-12,16,19H2,1-3H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
InChI-Schlüssel |
FNSOXZGIIZDGGK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.CC(C)CCCCCC1=CC=CC=C1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)






